5-Bromoimidazo[1,2-a]pyrimidine

Cross-coupling C-H functionalization Synthetic methodology

Choose 5-Bromoimidazo[1,2-a]pyrimidine for its unique C5-bromo handle, enabling efficient palladium-catalyzed cross-coupling to build focused kinase inhibitor libraries. This scaffold delivers a quantifiable >3-fold selectivity window for Pfmrk over human CDK1, a validated starting point for antimalarial SAR. Substituting the 6-bromo isomer or imidazo[1,2-a]pyridine analogs risks failed reactions and loss of target engagement. Available as free base (≥98%) with a distinct spectroscopic fingerprint for reliable DMPK assay development.

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
Cat. No. B13154992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoimidazo[1,2-a]pyrimidine
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC=NC2=N1)Br
InChIInChI=1S/C6H4BrN3/c7-5-1-2-8-6-9-3-4-10(5)6/h1-4H
InChIKeyOOLIAKRKTTYPHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromoimidazo[1,2-a]pyrimidine: Fused Heterocyclic Scaffold with Targeted Halogen Reactivity and Validated Biological Activity


5-Bromoimidazo[1,2-a]pyrimidine is a heteroaromatic compound featuring a fused imidazo[1,2-a]pyrimidine core with a bromine substituent at the 5-position [1]. This specific halogenation provides a crucial reactive handle for cross-coupling chemistries [1], while the core scaffold is associated with broad bioactivity including kinase inhibition and antimicrobial effects . The compound is commercially available as a free base (CAS 1784394-19-9) and as a hydrobromide salt (CAS 2361644-69-9) .

5-Bromoimidazo[1,2-a]pyrimidine Selection Rationale: Why Scaffold and Halogen Position Are Non-Interchangeable for Targeted Research


Substituting 5-Bromoimidazo[1,2-a]pyrimidine with a closely related analog such as 6-Bromoimidazo[1,2-a]pyrimidine or an imidazo[1,2-a]pyridine derivative is not straightforward and carries significant risk of experimental failure. The position of the bromine atom (C5 vs. C6) drastically alters the compound's electronic distribution and steric profile, which in turn influences its reactivity in cross-coupling reactions and its binding orientation with biological targets [1]. Similarly, replacing the pyrimidine ring with a pyridine (as in imidazo[1,2-a]pyridine) changes the fundamental electronic properties of the fused system, impacting both its photophysical characteristics [2] and its ability to engage in key interactions such as halogen bonding . These structural nuances directly translate to quantifiable differences in biological activity and chemical utility, as detailed in the evidence guide below.

5-Bromoimidazo[1,2-a]pyrimidine Comparative Evidence: Quantified Activity and Reactivity Advantages Over Key Analogs


Regioselective Reactivity: 5-Position Bromine Enables Diversified Cross-Coupling Not Possible with 6-Bromo Analogs

The bromine atom at the 5-position of 5-bromoimidazo[1,2-a]pyrimidine is more sterically accessible and electronically activated compared to the 6-bromo isomer, making it a superior substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings . This allows for the efficient installation of diverse aryl, heteroaryl, and amine groups at the C5 position. In contrast, the 6-bromo isomer is reported to be significantly less reactive in these transformations due to the deactivating influence of the adjacent bridgehead nitrogen [1].

Cross-coupling C-H functionalization Synthetic methodology

Kinase Profiling: 5-Bromoimidazo[1,2-a]pyrimidine Exhibits Distinct Selectivity Window for Pfmrk over Human CDK1

In vitro kinase inhibition assays reveal that 5-Bromoimidazo[1,2-a]pyrimidine possesses a distinct selectivity profile. It inhibits the P. falciparum kinase Pfmrk with an IC50 of 3,500 nM, whereas its activity against the human ortholog CDK1/cyclin B is significantly weaker (IC50 = 12,000 nM) [1]. This >3-fold difference in potency suggests a potential therapeutic window for targeting the parasite enzyme. While many imidazo[1,2-a]pyrimidine analogs show activity against human kinases, this specific compound demonstrates a quantifiable bias towards the malarial target.

Kinase inhibition Antimalarial Target selectivity

Antibacterial Activity: Quantified Activity Against Enterococcus faecalis Offers a Defined Benchmark

5-Bromoimidazo[1,2-a]pyrimidine exhibits measurable antibacterial activity against the Gram-positive pathogen Enterococcus faecalis, with a reported IC50 of 3,190 nM in a microbial growth inhibition assay [1]. This provides a specific, quantitative benchmark for this compound. While other imidazo[1,2-a]pyrimidine derivatives also show antimicrobial properties, the level of potency varies widely depending on the substitution pattern. This datum establishes a clear baseline for structure-activity relationship (SAR) studies and allows for a direct potency comparison with other analogs being evaluated for this indication.

Antibacterial Gram-positive MIC

Scaffold Comparison: Imidazo[1,2-a]pyrimidine Core Confers Distinct Spectroscopic Properties vs. Imidazo[1,2-a]pyridine

A foundational spectroscopic study directly comparing the fused ring systems of imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine demonstrated that each scaffold possesses unique and distinguishable fluorescence, ultraviolet (UV), and infrared (IR) spectral characteristics [1]. This is a critical distinction for analytical method development, compound identification, and studying molecular interactions. The presence of the additional nitrogen atom in the pyrimidine ring alters the π-system's electronic structure, leading to shifts in absorption and emission maxima, as well as changes in vibrational frequencies. Consequently, assays or analytical methods optimized for one scaffold cannot be reliably applied to the other without validation.

Fluorescence Spectroscopy Physicochemical properties

Patent-Documented Utility: Imidazo[1,2-a]pyrimidine Core Validated as MET Kinase Inhibitor Scaffold

Multiple patents explicitly claim imidazo[1,2-a]pyrimidine derivatives, including those with bromine substitution, as inhibitors of the receptor tyrosine kinase MET [REFS-1, REFS-2]. MET is a validated drug target in oncology for treating cellular proliferative diseases. This patent activity serves as strong, class-level evidence for the scaffold's utility in this therapeutic area. While specific IC50 data for 5-Bromoimidazo[1,2-a]pyrimidine against MET are not disclosed in these sources, the inclusion of the brominated scaffold within the claimed chemical space underscores its relevance as a core structure for developing MET inhibitors. This contrasts with other heterocyclic cores that have not been similarly validated for this specific target.

MET kinase Cancer Tyrosine kinase inhibitor

5-Bromoimidazo[1,2-a]pyrimidine: High-Impact Application Scenarios Derived from Comparative Evidence


Medicinal Chemistry: Kinase-Focused Library Synthesis via Diversified C5 Cross-Coupling

As evidenced by the superior reactivity of the 5-bromo position [1] and the validated utility of the imidazo[1,2-a]pyrimidine core as a MET kinase inhibitor scaffold [2], this compound is ideally suited as a key intermediate for generating focused libraries of kinase inhibitors. Researchers can reliably introduce a wide range of chemical diversity at the C5 position using standard palladium-catalyzed cross-coupling reactions, which would be inefficient or impossible with the 6-bromo isomer. This enables efficient exploration of structure-activity relationships (SAR) around a core that has proven potential for engaging kinase targets.

Antiparasitic Drug Discovery: Optimization of Pfmrk-Selective Inhibitors

The documented >3-fold selectivity of 5-Bromoimidazo[1,2-a]pyrimidine for the malarial kinase Pfmrk (IC50 = 3,500 nM) over the human ortholog CDK1 (IC50 = 12,000 nM) provides a valuable starting point for antimalarial drug discovery [1]. This quantitative selectivity window, while modest, is a crucial differentiator. Further medicinal chemistry optimization of this scaffold could potentially enhance both the potency against Pfmrk and the selectivity index, addressing the urgent need for new antimalarial agents with novel mechanisms of action [2].

Analytical Method Development: Leveraging Distinct Spectroscopic Properties for Quantification

Given the distinct spectroscopic signature of the imidazo[1,2-a]pyrimidine ring system compared to its pyridine analog [1], 5-Bromoimidazo[1,2-a]pyrimidine can be reliably identified and quantified in complex matrices using fluorescence, UV, or IR spectroscopy. This is particularly valuable in drug metabolism and pharmacokinetics (DMPK) studies, where it is essential to distinguish the parent compound and its metabolites from other heterocyclic compounds or biological interferents. Assays can be developed with confidence, knowing that the core structure provides a unique analytical fingerprint.

Antimicrobial Research: Establishing a SAR Baseline Against Enterococcus faecalis

For researchers investigating novel antibacterial agents, 5-Bromoimidazo[1,2-a]pyrimidine offers a well-defined starting point with a known IC50 value of 3,190 nM against Enterococcus faecalis [1]. This quantitative benchmark allows for the rational design and evaluation of new analogs. By synthesizing derivatives at the reactive 5-position, researchers can systematically probe the structural features that enhance or diminish activity against this clinically relevant Gram-positive pathogen, accelerating the SAR process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromoimidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.